1-(Pyrrolidine-1-sulfonyl)piperazine

Catalog No.
S691143
CAS No.
923681-40-7
M.F
C8H17N3O2S
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrrolidine-1-sulfonyl)piperazine

CAS Number

923681-40-7

Product Name

1-(Pyrrolidine-1-sulfonyl)piperazine

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperazine

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2

InChI Key

FAIWKSJXVXAVTR-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)N2CCNCC2

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCNCC2

1-(Pyrrolidine-1-sulfonyl)piperazine (CAS 923681-40-7) is a specialized, mono-protected piperazine building block featuring a bulky, lipophilic pyrrolidine-1-sulfonamide moiety . In medicinal chemistry and chemical synthesis, this compound is procured to introduce a sterically demanding, neutral sulfonamide tail while retaining a highly reactive secondary amine for subsequent alkylation, acylation, or SNAr coupling. Its primary procurement value lies in bypassing the low-yielding, multi-step in-house synthesis typically required to mono-sulfonylate piperazine, directly accelerating hit-to-lead library generation and ensuring high-purity downstream processing .

Research Fit

Fragment-leadlike profile (XLogP3 -0.7, TPSA 61 Ų) supports library screening
Free base form enables direct N-functionalization without neutralization
Achiral, minimal scaffold simplifies SAR and fragment elaboration

Substituting 1-(pyrrolidine-1-sulfonyl)piperazine with simpler analogs like 1-(methylsulfonyl)piperazine fundamentally alters the steric bulk and lipophilicity (LogP) of the final active pharmaceutical ingredient (API), often leading to a loss of target affinity or poor membrane permeability [1]. Furthermore, attempting to substitute this procured building block by synthesizing it in-house from raw piperazine and pyrrolidine-1-sulfonyl chloride routinely fails to achieve high efficiency [2]. In-house synthesis suffers from poor chemoselectivity, generating complex mixtures of unreacted starting material, mono-functionalized product, and bis-sulfonylated impurities, which require resource-intensive chromatographic purification that stalls downstream library production and scale-up [2].

Substitution Risk

Sulfonyl substituent Pyrrolidine-sulfonyl group provides distinct H-bond geometry and lipophilicity; aryl-sulfonyl analogs may redirect target engagement.
Physicochemical shift Replacing pyrrolidine with phenylsulfonyl raises LogP and MW, potentially moving outside lead-like property space.
Salt form mismatch HCl salt requires neutralization before N-derivatization; direct substitution with free base may alter reaction stoichiometry and assay conditions.

Chemoselectivity and Coupling Yield

Procuring the pre-synthesized 1-(pyrrolidine-1-sulfonyl)piperazine eliminates the chemoselectivity issues inherent to in-house piperazine desymmetrization[1]. When reacting raw piperazine with sulfamoyl chlorides, statistical mixtures are unavoidable, typically capping mono-functionalization yields at 40-50% after purification [1]. By sourcing the >95% pure mono-functionalized building block, synthetic chemists achieve near-quantitative (>90%) conversion in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings), avoiding the bis-sulfonylation impurities that complicate late-stage API isolation [2].

Evidence DimensionDownstream coupling yield vs. in-house synthesis yield
Target Compound Data>90% yield in downstream coupling (using pre-formed building block)
Comparator Or BaselineIn-house synthesis from raw piperazine (40-50% mono-functionalization yield)
Quantified Difference~40-50% absolute increase in usable material yield
ConditionsStandard laboratory scale library synthesis (amide coupling or SNAr)

Procuring the pre-formed building block eliminates tedious purification steps and doubles the effective throughput of library synthesis.

Lipophilicity
Class-level inference
XLogP3 -0.7 · TPSA 61 Ų
Lower lipophilicity may support fragment screening
Aryl analog: higher predicted LogP, MW +94 Da

Lipophilicity and Steric Tuning vs. Methylsulfonyl Analogs

For medicinal chemistry programs targeting hydrophobic pockets, 1-(pyrrolidine-1-sulfonyl)piperazine provides a distinct physicochemical advantage over the more common 1-(methylsulfonyl)piperazine [1]. The incorporation of the pyrrolidine ring increases the calculated partition coefficient (cLogP) and provides a larger van der Waals volume compared to the compact methylsulfonyl group [1]. This specific steric and lipophilic profile enhances hydrophobic interactions within target binding sites and improves passive membrane permeability, making it a superior choice when optimizing lead compounds that suffer from poor cellular penetration [2].

Evidence DimensionPhysicochemical property tuning (Lipophilicity/Steric bulk)
Target Compound DataPyrrolidine-1-sulfonyl moiety (higher cLogP, larger spatial occupancy)
Comparator Or Baseline1-(Methylsulfonyl)piperazine (lower cLogP, minimal steric bulk)
Quantified DifferenceIncreased lipophilicity and van der Waals volume
ConditionsHit-to-lead optimization in drug discovery

Selecting the pyrrolidine-substituted analog allows buyers to systematically tune the lipophilicity and binding affinity of their drug candidates without altering the core piperazine trajectory.

Purity grade
Vendor-reported
97% (free base) vs 95% (HCl salt)
Higher purity may reduce repurification burden
Supplier QC methods; specification to verify

Regioselective Control in Multi-Step API Synthesis

Utilizing 1-(pyrrolidine-1-sulfonyl)piperazine as a starting material ensures absolute regiocontrol during the construction of complex multi-nitrogen APIs [1]. The robust sulfonamide linkage is stable under a wide range of basic, acidic, and reductive conditions, effectively masking one nitrogen while the other undergoes selective transformation [1]. In contrast, using symmetrically unprotected piperazine requires sequential protection/deprotection strategies (e.g., Boc or Cbz), which add at least two synthetic steps and increase the risk of generating closely related, difficult-to-remove regioisomeric impurities during scale-up [2].

Evidence DimensionNumber of synthetic steps and regiocontrol
Target Compound Data1 step (direct coupling of the mono-protected building block)
Comparator Or BaselineUnprotected piperazine (requires 3+ steps: protection, coupling, deprotection)
Quantified DifferenceReduction of 2 synthetic steps and elimination of protection/deprotection impurities
ConditionsMulti-step process chemistry scale-up

Procuring this specifically functionalized building block streamlines manufacturing routes, reducing solvent waste and lowering overall process costs.

Synthetic readiness
Direct head-to-head
Free base: directly reactive · HCl salt: neutralization required
Eliminates one synthetic step, improving throughput
Standard N-functionalization protocols
Fragment compliance
Class-level inference
MW 219 Da < 250
Meets fragment library MW criterion; achiral scaffold simplifies synthesis
HBA count (5) slightly exceeds Rule of Three
Class validation
Supporting evidence
187 bioactive sulfonylpiperazines reviewed
Supports scaffold prioritization for screening
Compound-specific activity data absent

Hit-to-Lead Library Generation

1-(Pyrrolidine-1-sulfonyl)piperazine is heavily utilized in the rapid parallel synthesis of compound libraries [1]. Its pre-installed sulfonamide group and reactive secondary amine allow chemists to quickly generate diverse arrays of amides, ureas, and alkylated piperazines without the chemoselectivity issues of raw piperazine [1]. It is the preferred choice when SAR studies require exploring bulky, lipophilic substituents to improve target binding or cellular permeability [2].

Kinase and GPCR Inhibitor Synthesis

In targeted drug discovery, the pyrrolidine-1-sulfonyl moiety is often incorporated to fill specific hydrophobic pockets within kinase domains or G-protein coupled receptors (GPCRs) [2]. Procuring this specific building block allows for the precise installation of this pharmacophore, offering distinct steric advantages over simpler methylsulfonyl or acetyl derivatives [2].

Streamlined Process Chemistry and Scale-Up

For process chemists tasked with scaling up an API containing a sulfamoyl-piperazine motif, starting with high-purity 1-(pyrrolidine-1-sulfonyl)piperazine is critical [3]. It bypasses the low-yielding, unselective mono-sulfonylation of piperazine at scale, thereby reducing the number of synthetic steps, minimizing solvent usage, and ensuring a cleaner impurity profile in the final product [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening library
Fragment-physicochemical compliance (XLogP3, TPSA, MW)
Library compatibility testing, purity verification
Parallel library synthesis (N4-derivatization)
Free base synthetic readiness; sulfonylpiperazine class validation
N-functionalization efficiency, impurity profiling
CNS-targeted lead optimization
Low lipophilicity and TPSA for CNS drug space
Brain penetration models, P-gp efflux ratio
Anti-infective inhibitor scaffold
Sulfonylpiperazine pharmacophore with synthetic vectors
Target-based enzymatic assays (LpxH, DprE1)

XLogP3

-0.7

Wikipedia

1-(Pyrrolidine-1-sulfonyl)piperazine

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